N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (referred to as QOD in some studies) is a quinolinyl oxamide derivative with demonstrated antimalarial activity. Its structure comprises a 1,3-benzodioxole group linked via a methylene bridge to an ethanediamide moiety, which is further connected to a 1-methyl-1,2,3,4-tetrahydroquinoline group (Figure 2B in ). This compound inhibits falcipain-2 (FP-2) and falcipain-3 (FP-3), cysteine proteases critical for hemoglobin degradation in Plasmodium falciparum, the malaria parasite. Molecular dynamics simulations (MD) indicate that QOD binds to FP-2/3 through hydrogen bonding with catalytic residues (e.g., Cys42, Gly83) and hydrophobic interactions with the tetrahydroquinoline ring, stabilizing the enzyme-inhibitor complex.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-25-10-2-3-17-11-15(4-6-18(17)25)8-9-23-21(26)22(27)24-13-16-5-7-19-20(12-16)29-14-28-19/h4-7,11-12H,2-3,8-10,13-14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZUYZCNPSISFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design
The synthesis employs a convergent strategy involving three critical components:
- Benzodioxol-5-ylmethyl amine
- 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ethylamine
- Ethanediamide backbone
A representative pathway involves sequential amide coupling reactions followed by purification (Figure 1).
Intermediate Preparation
Synthesis of Benzodioxol-5-ylmethyl Amine
Method A
- Starting material : Piperonal (1,3-benzodioxole-5-carbaldehyde)
- Reductive amination : Reacted with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 12 hours.
- Yield : 78–85% (Table 1).
Method B
- Alternative route : Catalytic hydrogenation of 5-nitro-1,3-benzodioxole using Pd/C (10%) under H₂ (50 psi).
Table 1: Benzodioxol-5-ylmethyl Amine Synthesis Optimization
| Condition | Catalyst | Temperature | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN | 25°C | 12 | 85 |
| Catalytic Reduction | Pd/C (10%) | 50°C | 6 | 92 |
Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-Ethylamine
Key reaction : Pictet-Spengler cyclization
- Substrates : 6-Aminoquinoline and acetaldehyde
- Conditions : HCl (2M) in ethanol, refluxed at 80°C for 8 hours.
- Methylation : Post-cyclization treatment with methyl iodide/K₂CO₃ in DMF (Table 2).
Table 2: Tetrahydroquinoline Intermediate Characterization
| Step | Reagents | Purity (HPLC) | Isolated Yield |
|---|---|---|---|
| Cyclization | HCl/EtOH | 95% | 67% |
| N-Methylation | CH₃I, K₂CO₃ | 98% | 89% |
Amide Bond Formation
The final step couples both intermediates via ethanediamide linkage:
Coupling Protocol
- Activation : Benzodioxol-5-ylmethyl amine (1.2 eq) and oxalyl chloride (2 eq) in dry DCM at 0°C.
- Reaction : Treated with tetrahydroquinoline-ethylamine (1 eq) and triethylamine (3 eq) at −10°C for 4 hours.
- Workup : Extracted with ethyl acetate, washed with NaHCO₃, and purified via silica chromatography.
Table 3: Coupling Reaction Optimization
| Entry | Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | EDCI/HOBt | DMF | 25 | 62 |
| 2 | Oxalyl Chloride | DCM | −10 | 88 |
| 3 | DCC/DMAP | THF | 0 | 54 |
Industrial-Scale Production
For kilogram-scale synthesis, continuous flow reactors achieve higher efficiency:
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and tetrahydroquinoline moieties.
Reduction: Reduced forms of the amide bond, potentially leading to amines.
Substitution: Substituted amide derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
QOD belongs to a class of falcipain inhibitors that target the parasite’s digestive vacuole. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
2.1.1 Indole Carboxamide Derivative (ICD):
- Structure: N-{3-[(Biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide.
- Key Differences: ICD replaces QOD’s tetrahydroquinoline and benzodioxole groups with a biphenyl-indole scaffold. The ethanediamide linker in QOD is substituted with a carboxamide-propyl chain in ICD.
- Binding Mechanism : ICD interacts with FP-2 via π-π stacking (indole ring) and hydrogen bonding (carboxamide group), but lacks dual inhibition of FP-3.
2.1.2 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Structure : Features a benzodioxin ring and pyridine amine ().
- Key Differences: While sharing a benzodioxin/dioxole motif with QOD, this compound lacks the tetrahydroquinoline and ethanediamide groups.
Functional Analogues
2.2.1 K11777 (Vinyl Sulfone Inhibitor):
- Structure : Peptidic vinyl sulfone.
- Comparison : K11777 irreversibly inhibits FP-2/3 by covalent binding to the catalytic cysteine. Unlike QOD, it exhibits broad-spectrum protease inhibition and higher toxicity.
Table 1: Comparative Analysis of QOD and Key Analogues
Research Findings
- QOD vs. ICD : QOD’s ethanediamide bridge enables simultaneous interactions with FP-2’s S2 and S3 pockets, while ICD’s rigid biphenyl group limits access to FP-3’s active site. Microsecond-long MD simulations confirm QOD’s superior residence time in FP-2/3 compared to ICD ().
- QOD vs. K11777: QOD’s non-covalent mechanism reduces off-target effects, unlike K11777’s irreversible cysteine binding, which causes host toxicity.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of structural elements that may influence its pharmacological properties.
Structural Characteristics
The compound comprises several key structural components:
- Benzodioxole moiety : Known for enhancing pharmacological properties.
- Tetrahydroquinoline structure : Contributes to the compound's reactivity and interaction with biological systems.
- Ethanediamide backbone : Provides a framework for functionalization and biological activity.
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly its potential as an antimalarial agent. The following sections will detail specific findings related to its efficacy and mechanisms of action.
Antimalarial Properties
Recent studies have highlighted the effectiveness of this compound against malaria parasites.
Efficacy Studies
- Dosage and Administration : In animal models, the compound demonstrated a significant reduction in parasitemia at a dosage of 27.74 mg/kg when administered as a monotherapy. When combined with artesunate, the compound achieved a chemosuppression rate of 99.69% by day 5, leading to complete clearance of parasites after 28 days .
- Mechanism of Action : The compound targets multiple proteins associated with malarial pathogenesis, including phosphoenolpyruvate carboxylase (PEPC) and falcipains (FP2 and FP3), which are crucial for the survival of the malaria parasite .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is critical for optimizing therapeutic efficacy. The following table summarizes key findings from SAR studies:
| Compound Structure | Biological Activity | Observations |
|---|---|---|
| Benzodioxole derivatives | Antimalarial activity | Enhanced solubility and potency observed with specific substitutions |
| Tetrahydroquinoline analogs | Cytotoxic effects on cancer cells | Selective activity against various tumor types noted |
| Ethanediamide variants | Improved binding affinity to target proteins | Structural modifications led to increased efficacy |
Case Studies
Several case studies have been conducted to assess the biological impact of this compound:
- Case Study on Antitumor Activity : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their antitumor properties against human cancer cell lines (e.g., HepG2). Compounds exhibiting structural similarity to this compound showed promising results in inhibiting cell proliferation .
- Safety Profile : Toxicological assessments indicated that the compound is safe for oral administration at high dosages, suggesting a favorable safety margin for potential therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
